molecular formula C11H14N2O3 B2735428 4-acetamido-N-methoxy-N-methylbenzamide CAS No. 367519-41-3

4-acetamido-N-methoxy-N-methylbenzamide

Cat. No.: B2735428
CAS No.: 367519-41-3
M. Wt: 222.244
InChI Key: RBNKQMGKWWGVAL-UHFFFAOYSA-N
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Description

4-acetamido-N-methoxy-N-methylbenzamide is a chemical compound that belongs to the class of N,N-disubstituted benzamides. This compound is known for its unique structural features, which include an acetamido group, a methoxy group, and a methyl group attached to the benzamide core. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-methoxy-N-methylbenzamide typically involves the reaction of 4-acetamidobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetamido-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamido-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylbenzamide: Similar structure but lacks the acetamido group.

    N-methoxy-N-methylacetamide: Similar structure but lacks the benzamide core.

    N,N-dimethylbenzamide: Similar structure but lacks the methoxy group.

Uniqueness

4-acetamido-N-methoxy-N-methylbenzamide is unique due to the presence of both the acetamido and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-acetamido-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-10-6-4-9(5-7-10)11(15)13(2)16-3/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNKQMGKWWGVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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